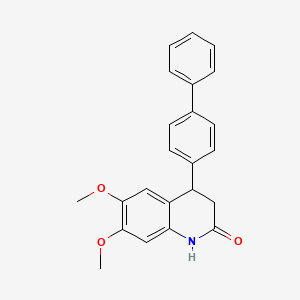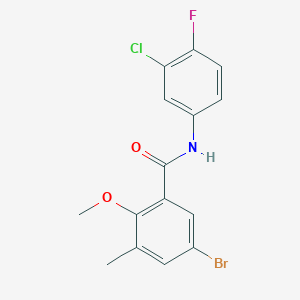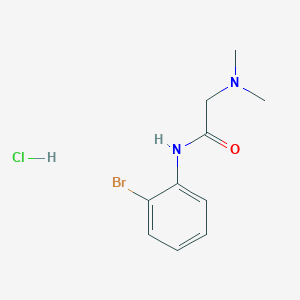![molecular formula C23H34N2OS B4138248 2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-N-(tricyclo[3.3.1.1~3,7~]dec-2-ylcarbamothioyl)acetamide](/img/structure/B4138248.png)
2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-N-(tricyclo[3.3.1.1~3,7~]dec-2-ylcarbamothioyl)acetamide
Overview
Description
2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-N-(tricyclo[3.3.1.1~3,7~]dec-2-ylcarbamothioyl)acetamide is a compound that features adamantane, a bulky and rigid tricyclic hydrocarbon, as a core structure. Adamantane derivatives are known for their unique chemical and physical properties, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-N-(tricyclo[3.3.1.1~3,7~]dec-2-ylcarbamothioyl)acetamide typically involves the reaction of adamantylamine with carbonothioyl acetamide under controlled conditions. The reaction is often catalyzed by acid or base catalysts to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of recyclable catalysts and green chemistry principles can further enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-N-(tricyclo[3.3.1.1~3,7~]dec-2-ylcarbamothioyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonothioyl group to a thiol or thioether.
Substitution: The adamantyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted adamantane derivatives.
Scientific Research Applications
2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-N-(tricyclo[3.3.1.1~3,7~]dec-2-ylcarbamothioyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its antiviral and antimicrobial properties.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-N-(tricyclo[3.3.1.1~3,7~]dec-2-ylcarbamothioyl)acetamide involves its interaction with specific molecular targets. The adamantyl groups provide steric hindrance, which can influence the binding affinity and selectivity of the compound. The carbonothioyl group may interact with active sites of enzymes or receptors, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(1-adamantylamino)-6-methylpyridine: Known for its immunomodulatory effects.
2-(1-adamantyl)-4-bromophenol: Used as an intermediate in the synthesis of pharmaceutical compounds.
Adamantane appended antimicrobial supramolecular self-associating amphiphiles: Investigated for their antimicrobial properties.
Uniqueness
2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-N-(tricyclo[3.3.1.1~3,7~]dec-2-ylcarbamothioyl)acetamide stands out due to its unique combination of adamantyl and carbonothioyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.
Properties
IUPAC Name |
2-(1-adamantyl)-N-(2-adamantylcarbamothioyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N2OS/c26-20(12-23-9-15-2-16(10-23)4-17(3-15)11-23)24-22(27)25-21-18-5-13-1-14(7-18)8-19(21)6-13/h13-19,21H,1-12H2,(H2,24,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANSUICUVLSGGMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NC(=S)NC(=O)CC45CC6CC(C4)CC(C6)C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(4-Fluorophenyl)-1,4,5-triazatricyclo[5.2.2.02,6]undec-5-en-4-yl]propan-1-one](/img/structure/B4138173.png)
![4-{4-[2-(benzylamino)-2-oxoethoxy]-3-methoxyphenyl}-N-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4138185.png)

![3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(2-oxoimidazolidin-1-yl)ethyl]propanamide](/img/structure/B4138193.png)
![2-[2-(1,3-dioxoisoindol-2-yl)ethylamino]-5-nitro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4138196.png)
![1-Pentyl-N-[(thiophen-2-YL)methyl]-1H-1,3-benzodiazol-2-amine](/img/structure/B4138208.png)

![2-(1-adamantyl)-N-[(6-fluoro-1,3-benzothiazol-2-yl)carbamothioyl]acetamide](/img/structure/B4138227.png)
![6-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]hexanamide](/img/structure/B4138230.png)

![2-({2-[(4-chlorobenzyl)oxy]-3-ethoxybenzyl}amino)ethanol hydrochloride](/img/structure/B4138251.png)
![2-[[2-[(2-Chlorophenyl)methoxy]phenyl]methylamino]ethanol;hydrochloride](/img/structure/B4138257.png)
![Acetic acid;1-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-3-(2-phenylethyl)thiourea](/img/structure/B4138260.png)
![N-[3-[[2-(1-adamantyl)acetyl]amino]phenyl]pentanamide](/img/structure/B4138263.png)
